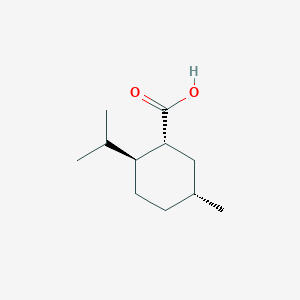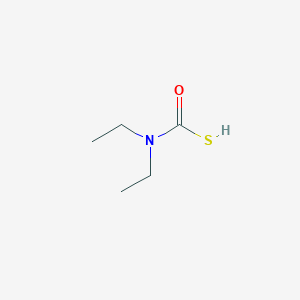
Carbamothioic acid, diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamothioic acid, diethyl-, also known as diethylcarbamothioate (DECT), is an organophosphate compound that has been widely used in agricultural practices as an insecticide and acaricide. DECT is a colorless to yellowish liquid with a pungent odor and is highly toxic to insects and other pests.
作用机制
DECT acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This causes overstimulation of the nervous system, leading to paralysis and death of the pest. DECT is selective towards insects and pests, as it does not affect the mammalian nervous system in the same way.
生化和生理效应
DECT has been shown to affect the nervous system of insects and pests, leading to paralysis and death. It has also been shown to affect the reproductive system of certain pests, reducing their ability to reproduce. DECT has a short half-life in the environment, which reduces the risk of environmental contamination.
实验室实验的优点和局限性
DECT is a useful tool for studying the nervous system and cholinergic receptors. It is also effective in controlling pests in agricultural practices. However, DECT is highly toxic and requires careful handling and disposal. It is not suitable for use in human or animal studies due to its toxicity.
未来方向
Future research on DECT could focus on its potential use as a tool for studying the nervous system and cholinergic receptors. It could also be used to develop new insecticides and acaricides that are more effective and less toxic. Additionally, research could focus on the environmental impact of DECT and its potential for environmental contamination.
Conclusion:
DECT is a highly toxic organophosphate compound that has been extensively studied for its insecticidal and acaricidal properties. It acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system in pests and insects. DECT is a useful tool for studying the nervous system and cholinergic receptors, but requires careful handling and disposal due to its toxicity. Future research could focus on its potential use in developing new insecticides and acaricides, as well as its potential for environmental contamination.
合成方法
DECT can be synthesized by reacting diethylamine with carbon disulfide in the presence of an alkali metal hydroxide. The reaction yields DECT and water as byproducts. The chemical equation for the synthesis of DECT is as follows:
2C2H5NH2 + CS2 + KOH → (C2H5)2NC(S)SOK + 2H2O
科学研究应用
DECT has been extensively studied for its insecticidal and acaricidal properties. It has been used to control various pests such as aphids, mites, whiteflies, and thrips. DECT has also been used in the study of cholinergic receptors and the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for nerve impulse transmission.
属性
CAS 编号 |
19045-48-8 |
|---|---|
产品名称 |
Carbamothioic acid, diethyl- |
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC 名称 |
diethylcarbamothioic S-acid |
InChI |
InChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |
InChI 键 |
UAGGVDVXSRGPRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)S |
规范 SMILES |
CCN(CC)C(=O)S |
其他 CAS 编号 |
19045-48-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



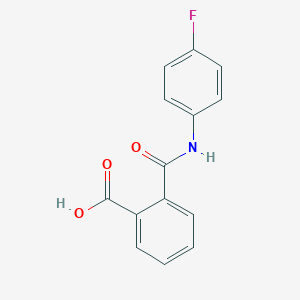
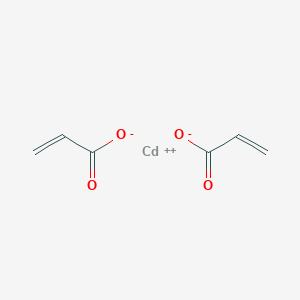
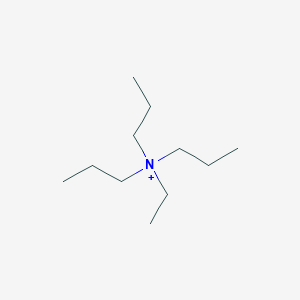
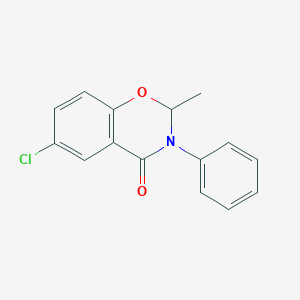
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
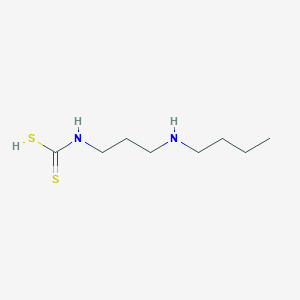
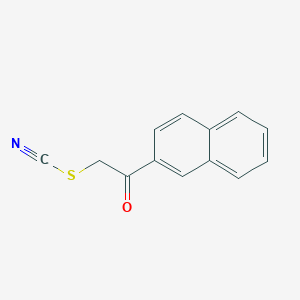
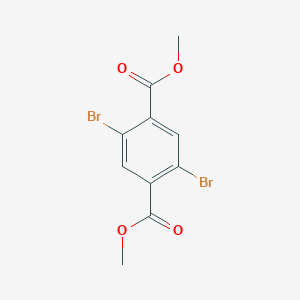
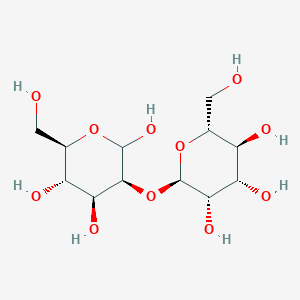
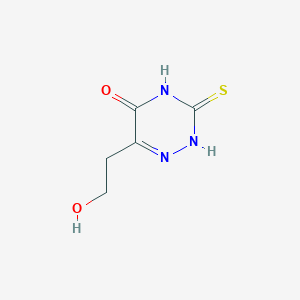
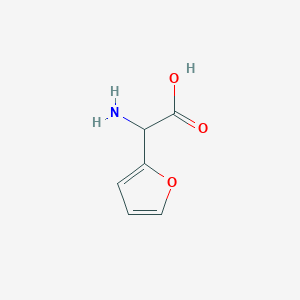
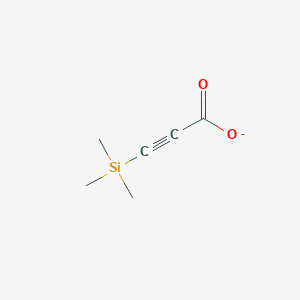
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
